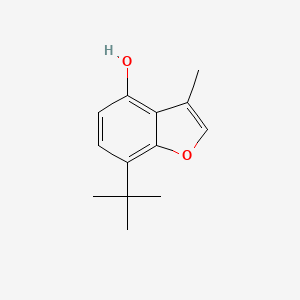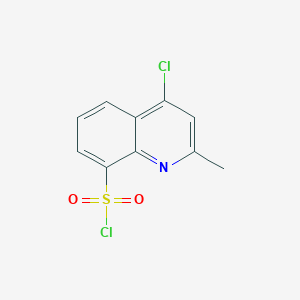
N-(4-aminobenzyl)pivalamide
Descripción general
Descripción
N-(4-aminobenzyl)pivalamide: is an organic compound that features a benzylamine moiety attached to a propionamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
N-Alkylation of Amines with Alcohols: One common method involves the N-alkylation of 4-aminobenzylamine with 2,2-dimethylpropionyl chloride under basic conditions.
Reductive Amination: Another method involves the reductive amination of 4-aminobenzaldehyde with 2,2-dimethylpropionamide in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts are used in hydrogenation reactions to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules .
- Employed in the development of novel catalysts and ligands for organic reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms .
- Utilized in the synthesis of peptide-based drugs and biomolecules .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory agent .
- Studied for its role in drug delivery systems due to its ability to form stable conjugates with various drugs .
Industry:
- Used in the production of specialty chemicals and materials .
- Applied in the development of advanced polymers and resins.
Mecanismo De Acción
Molecular Targets and Pathways: N-(4-aminobenzyl)pivalamide exerts its effects primarily through interactions with specific enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways. The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its biological activity.
Comparación Con Compuestos Similares
4-Aminobenzyl alcohol: Shares the benzylamine moiety but lacks the propionamide group.
N-(4-aminophenyl)-2,2-dimethylpropanamide: Similar structure but with different substituents on the benzene ring.
4-Aminobenzylamine: Contains the benzylamine group but without the propionamide moiety.
Uniqueness: N-(4-aminobenzyl)pivalamide is unique due to its combination of the benzylamine and propionamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
N-[(4-aminophenyl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) |
Clave InChI |
XUPKULYKSHBJBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
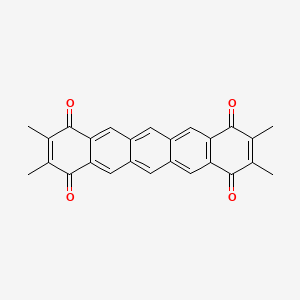

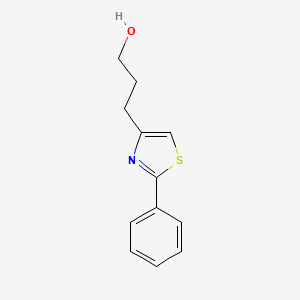
![Ethyl 1-[6-(2-Hydroxy-5-methylphenyl)-2-pyridyl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B8590805.png)

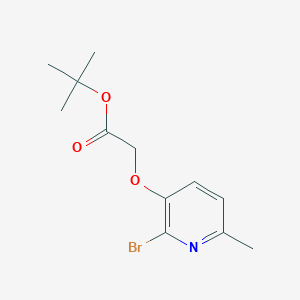
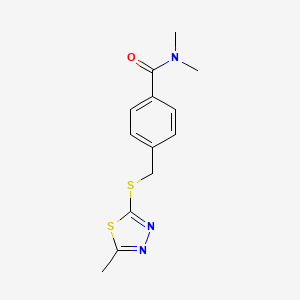
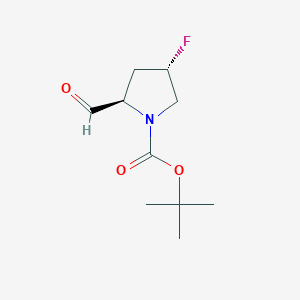
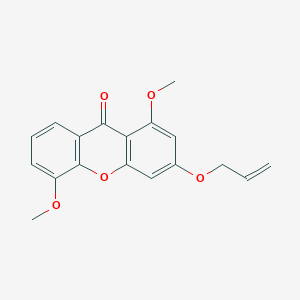
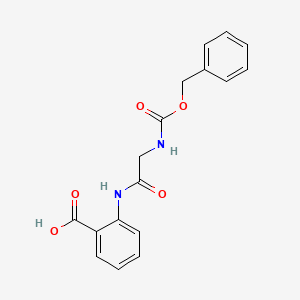

![Methyl-3-nitro-thieno[2,3-c]pyridine](/img/structure/B8590889.png)
